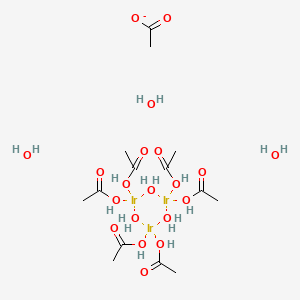
acetic acid;iridium;acetate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;iridium;acetate;hexahydrate is a coordination compound that combines acetic acid, iridium, and acetate in a hexahydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;iridium;acetate;hexahydrate typically involves the reduction of an iridium (IV)-containing aqueous solution using a reducing agent to obtain an iridium (III)-containing solution. This solution is then precipitated and aged with an alkaline compound to form iridium (III) hydroxide. The hydroxide is dissolved in acetic acid to produce iridium (III) acetate, which is then concentrated and dried to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs the Cativa process, which uses an iridium catalyst to improve the efficiency of acetic acid production. This process is more economical and environmentally friendly compared to traditional methods that use rhodium catalysts .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;iridium;acetate;hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: The acetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various iridium complexes, acetic acid derivatives, and substituted acetate compounds .
Scientific Research Applications
Acetic acid;iridium;acetate;hexahydrate has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways involving iridium.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which acetic acid;iridium;acetate;hexahydrate exerts its effects involves the coordination of iridium with acetate and acetic acid molecules. This coordination facilitates various catalytic processes, including the activation of carbonyl groups and the stabilization of reaction intermediates. The molecular targets and pathways involved include the interaction with enzymes and other proteins that can bind to iridium complexes .
Comparison with Similar Compounds
Similar Compounds
Rhodium Acetate: Similar to iridium acetate but uses rhodium as the central metal. It is also used in catalysis but is less efficient and more expensive.
Palladium Acetate: Another similar compound used in catalysis, particularly in coupling reactions.
Uniqueness
Acetic acid;iridium;acetate;hexahydrate is unique due to its higher efficiency and lower cost compared to rhodium-based compounds. Its ability to catalyze reactions under milder conditions and its environmental benefits make it a preferred choice in industrial applications .
Properties
Molecular Formula |
C14H39Ir3O20- |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
acetic acid;iridium;acetate;hexahydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |
InChI Key |
NZZXRMQAQKJNEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




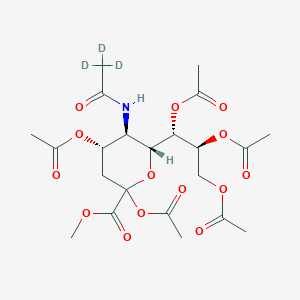
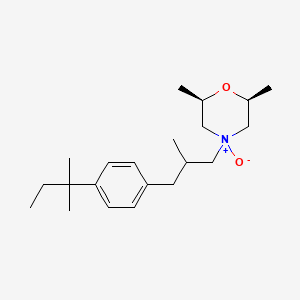
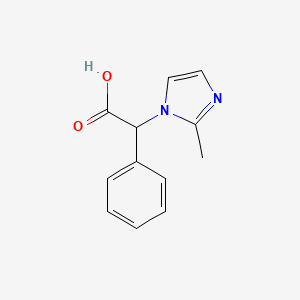

![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)


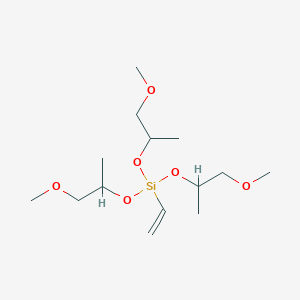

![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

